

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Benzylxyindole

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Compound of Interest

Compound Name: **5-Benzylxyindole**

Cat. No.: **B140440**

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **5-Benzylxyindole**. It is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and quality control of this important indole derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Benzylxyindole**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While experimental ^1H and ^{13}C NMR data for **5-Benzylxyindole** are not readily available in the public domain, the following tables provide predicted chemical shifts based on the analysis of structurally similar compounds, including 5-methoxyindole and other substituted indoles. These predictions serve as a reliable guide for the interpretation of experimental spectra.

Table 1a: Predicted ^1H NMR Chemical Shifts for **5-Benzylxyindole**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (NH)	~8.1	br s	-
H-2	~7.2	t	~2.5
H-3	~6.5	t	~2.5
H-4	~7.6	d	~8.7
H-6	~6.9	dd	~8.7, ~2.3
H-7	~7.3	d	~2.3
-CH ₂ -	~5.1	s	-
Phenyl H	~7.3-7.5	m	-

Table 1b: Predicted ¹³C NMR Chemical Shifts for **5-Benzylxyindole**

Carbon	Predicted Chemical Shift (ppm)
C-2	~125
C-3	~103
C-3a	~129
C-4	~112
C-5	~154
C-6	~113
C-7	~103
C-7a	~131
-CH ₂ -	~71
Phenyl C (ipso)	~138
Phenyl C	~127-129

Table 2: Infrared (IR) Spectroscopy Data for **5-Benzylxyindole**

The following data is sourced from the NIST Chemistry WebBook for 1H-Indole, 5-(phenylmethoxy)-.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Sharp	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-CH ₂ -)
~1620, 1580, 1490	Medium-Strong	Aromatic C=C Bending
~1450	Medium	CH ₂ Bending
~1220	Strong	C-O-C Asymmetric Stretch
~1020	Medium	C-O-C Symmetric Stretch
~800	Strong	C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data for **5-Benzylxyindole**

The following data is sourced from the NIST Chemistry WebBook for 1H-Indole, 5-(phenylmethoxy)-. The data was obtained via electron ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment
223	100	[M] ⁺ (Molecular Ion)
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)
132	40	[M - C ₇ H ₇] ⁺
104	20	[M - C ₇ H ₇ - CO] ⁺
77	15	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Benzylxyindole** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75-125 MHz. Due to the low natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is employed to simplify the spectrum.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

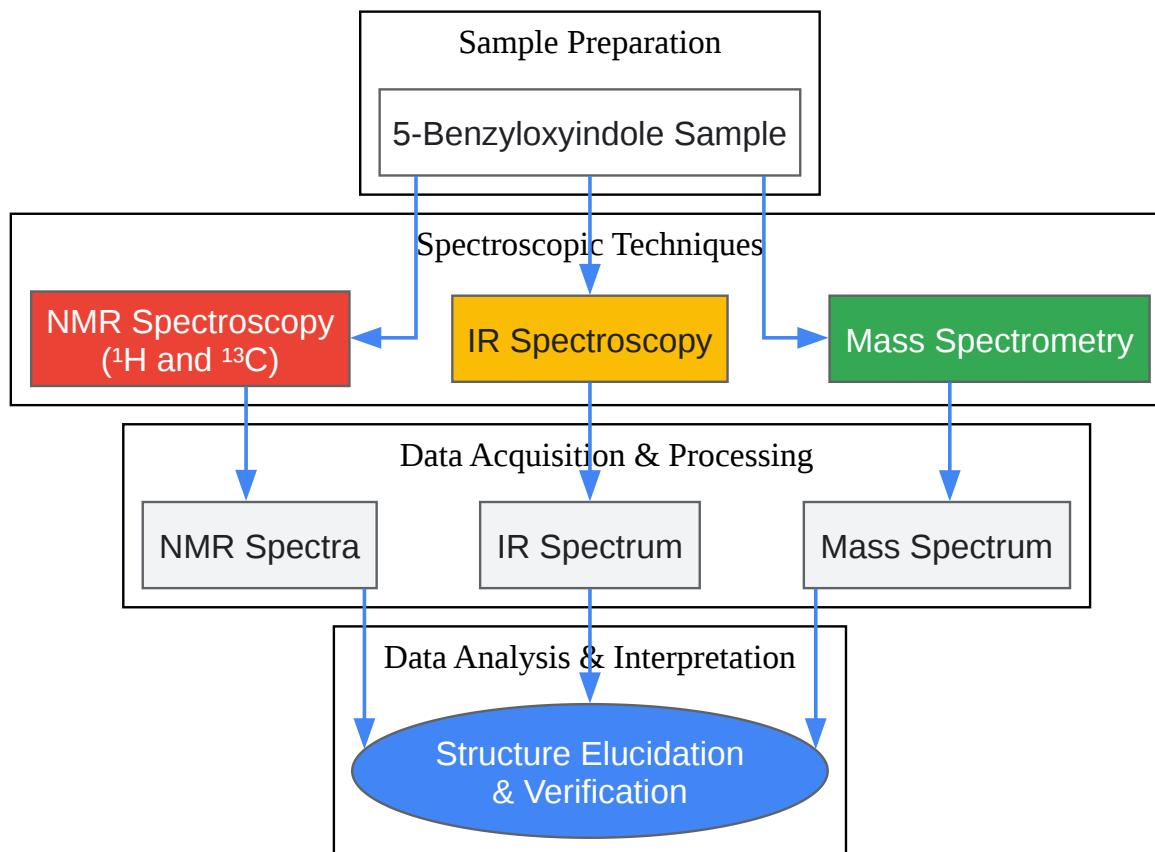
2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the resulting data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Benzylxyindole**.



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Caption: General workflow for the spectroscopic analysis of **5-Benzylxyindole**.

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References

- 1. 1H-Indole, 5-(phenylmethoxy)- [webbook.nist.gov]
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